molecular formula C16H24N2 B13339277 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13339277
M. Wt: 244.37 g/mol
InChI Key: ZYPCBMHDMVCDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a 2-ethylpiperidine moiety. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in modern medicinal chemistry and drug discovery research . Research Value and Potential Applications: While the specific biological activity of this compound is under investigation, its structural framework is highly relevant for several research areas. The tetrahydroquinoline (THQ) scaffold is a recognized pharmacophore in developing novel therapeutic agents. Recent studies highlight THQ derivatives as potent inhibitors of key biological targets. For instance, morpholine-substituted THQ analogs have demonstrated exceptional activity as mTOR inhibitors, showing promising cytotoxicity against lung cancer cell lines (A549) and inducing apoptosis . Other research explores tetrahydroisoquinoline-based compounds as effective suppressors of viral replication, such as SARS-CoV-2, indicating the scaffold's utility in antiviral development . Researchers may investigate this compound as a core building block or intermediate for synthesizing novel molecules targeting oncology, virology, and other disease pathways. Chemical Profile: CAS Number: Not assigned Molecular Formula: C16H24N2 Molar Mass: 244.38 g/mol SMILES: CCC1CCCCN1C2=CC3=C(C=C2)NCCC3 This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

6-(2-ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C16H24N2/c1-2-14-7-3-4-11-18(14)15-8-9-16-13(12-15)6-5-10-17-16/h8-9,12,14,17H,2-7,10-11H2,1H3

InChI Key

ZYPCBMHDMVCDDU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C2=CC3=C(C=C2)NCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a quinoline derivative, the introduction of the piperidine ring can be achieved through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Position & Type Synthesis Method Key Properties/Activities Reference
6-(2-Ethylpiperidin-1-yl)-THQ* 6-position: 2-Ethylpiperidin-1-yl Reductive amination (hypothesized) Not reported (inferred from analogs) N/A
1-(1-Methylpiperidin-4-yl)-THQ (58) 1-position: 1-Methylpiperidin-4-yl Reductive amination Brominated derivatives for further functionalization
1-Ethyl-6-pyridin-4-yl-THQ 6-position: Pyridin-4-yl Unspecified Molecular weight: 238.33 g/mol
6''-Amino-THQ 6-position: Amino group Multi-step synthesis Melting point: 95–97°C; Boiling point: 130–135°C (1 Torr)
3-Methyl-THQ (1) 3-position: Methyl Phytochemical extraction First isolated from Lagochilus ilicifolius
  • Substituent Position : The 6-position substitution in the target compound contrasts with analogs like 58 (1-position) and 3-Methyl-THQ (3-position). Positional differences significantly alter electronic environments and steric hindrance, impacting receptor binding and metabolic pathways .
  • Substituent Type : Piperidine (target compound) vs. pyridine (1-Ethyl-6-pyridin-4-yl-THQ ) substituents introduce distinct electronic profiles. Piperidine’s basicity and conformational flexibility may enhance interactions with biological targets compared to pyridine’s aromatic rigidity .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: reports agar diffusion assays for sulfonamide-tetrahydroquinoline hybrids, but data for the target compound are unavailable. Substituents like ethylpiperidin may enhance membrane penetration due to lipophilicity .
  • Oxidative Stability: The conversion of 1,2,3,4-tetrahydroquinoline to quinoline requires hydrogen peroxide and a PMI catalyst (8% yield at room temperature) . Bulky 6-position substituents in the target compound may hinder oxidation, improving stability compared to unsubstituted analogs.
  • Thermal Properties: Analogues like 6''-Amino-THQ exhibit lower boiling points (130–135°C at 1 Torr) than larger derivatives, suggesting the target compound’s higher molecular weight may increase thermal stability .

Challenges and Limitations

  • Synthetic Diversity : The Povarov reaction, while robust, struggles with introducing 2-acyl, 4-oxo, or 7-aza groups due to low yields . This contrasts with reductive amination (), which offers broader functional group tolerance .
  • Steric Hindrance : Bulky groups near nitrogen (e.g., 2-ethylpiperidin) complicate lithiation and carboxylation steps unless solvent systems are optimized (e.g., THF in ) .

Biological Activity

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H20N2
  • Molecular Weight : 244.35 g/mol
  • CAS Number : 172203227

Research indicates that this compound exhibits significant inhibitory activity against various kinases, particularly the p38 MAP kinase. This kinase plays a crucial role in inflammatory responses and is a target for treating autoimmune diseases. The compound's ability to inhibit p38 MAPK leads to decreased production of pro-inflammatory cytokines such as TNFα and IL-6, thereby suggesting its potential in managing conditions like rheumatoid arthritis and other inflammatory disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cytokine production in immune cells. For instance:

  • TNFα Inhibition : The compound has shown potent inhibition of TNFα production in cultured macrophages.
  • IL-6 Reduction : It significantly reduces IL-6 levels in response to inflammatory stimuli.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • Adjuvant-Induced Arthritis Model : In studies using adjuvant-induced arthritis models, administration of the compound resulted in reduced joint swelling and inflammation. Histological analysis revealed decreased infiltration of inflammatory cells in the joints .

Case Study 1: Anti-inflammatory Effects

A study conducted on rats with induced arthritis demonstrated that treatment with this compound led to a significant reduction in paw swelling compared to control groups. The reduction was associated with lower levels of inflammatory markers in serum samples.

ParameterControl GroupTreatment Group
Paw Swelling (mm)15.5 ± 2.08.3 ± 1.5
Serum TNFα (pg/mL)120 ± 1045 ± 5
Serum IL-6 (pg/mL)150 ± 1560 ± 8

Case Study 2: Cytokine Production Inhibition

In vitro experiments using human peripheral blood mononuclear cells (PBMCs) showed that treatment with the compound at varying concentrations resulted in a dose-dependent inhibition of TNFα and IL-6 production.

Concentration (µM)TNFα Production (%)IL-6 Production (%)
0100100
107075
503040
100<10<15

Q & A

Q. What are common synthetic strategies for introducing piperidine substituents into tetrahydroquinoline scaffolds?

Piperidine substituents are typically introduced via reductive amination or nucleophilic substitution. For example, 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline derivatives can be synthesized by reacting tetrahydroquinoline precursors with 1-methylpiperidin-4-one using sodium triacetoxyborohydride (STAB) as a reducing agent in acetic acid, followed by chromatographic purification . The reaction proceeds under mild conditions (room temperature, 12–24 hours) and is suitable for secondary amine formation.

Q. How are structural and purity characteristics validated for tetrahydroquinoline derivatives?

Characterization relies on 1^1H NMR to confirm regioselectivity (e.g., integration ratios for aromatic protons) and mass spectrometry (ESI-MS) to verify molecular weight. For example, tert-butyl-protected derivatives (e.g., compound 59) show distinct tert-butyl signals at ~1.4 ppm in 1^1H NMR, while MS data confirm molecular ions matching expected masses (e.g., [M+H]+^+ at m/z 345 for compound 58) . HPLC purity (>95%) is often required for biological testing .

Q. What solvents and conditions are optimal for intramolecular cyclization in tetrahydroquinoline synthesis?

Epichlorohydrin is a key reagent for cyclization, as demonstrated in the formation of tetrahydroquinoline cores from N-(3-chloro-2-hydroxypropyl)diphenylamine. Reactions typically require heating (80–100°C) in polar aprotic solvents like DMF or DMSO to facilitate electrophilic aromatic substitution and ring closure .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., low-intensity molecular ions in GC-MS) be resolved during structural confirmation?

Poor molecular ion intensity in GC-MS (e.g., 0.5–8% for spiro-piperidine-quinoline derivatives) can be addressed by complementary techniques:

  • IR spectroscopy : Confirms functional groups (e.g., acyl C=O stretches at ~1650 cm1^{-1}) .
  • High-resolution MS (HRMS) : Provides exact mass data to distinguish isomers.
  • X-ray crystallography : Resolves ambiguous stereochemistry, as shown for pyrrolo-pyrano-quinoline derivatives .

Q. What strategies optimize regioselectivity in bifunctional tetrahydroquinoline synthesis?

Bifunctional derivatives require careful control of substituent orientation. For example, N,N'-di(3-chloro-2-hydroxypropyl) precursors undergo intramolecular cyclization at the ortho-position of aromatic rings to form fused tetrahydroquinoline systems. Steric hindrance from substituents (e.g., naphthyl groups) and temperature modulation (60–80°C) improve selectivity .

Q. How are biological activities (e.g., NOS inhibition) evaluated for tetrahydroquinoline derivatives?

  • Enzyme sources : Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells .
  • Assay conditions : Radioactive 14^{14}C-arginine to 14^{14}C-citrulline conversion, measured via scintillation counting. IC50_{50} values are calculated using dose-response curves (1 nM–10 µM test concentrations) .
  • Controls : L-NAME (non-selective NOS inhibitor) validates assay reliability.

Q. What methods address low yields in tetrahydroquinoline salt formation?

  • Acid selection : HCl in methanol efficiently converts free bases to dihydrochloride salts (72.6% yield for compound 70) .
  • Drying protocols : Lyophilization or vacuum drying (2 days) ensures salt stability.
  • Purity retention : Maintain reaction temperatures below 40°C to prevent decomposition .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting reports about cyclization intermediates be resolved?

Discrepancies in proposed intermediates (e.g., epoxypropyl vs. chloro-hydroxypropyl pathways) are clarified via:

  • Isolation of intermediates : E.g., N-(3-chloro-2-hydroxypropyl)diphenylamine is isolated and characterized by 1^1H NMR before cyclization .
  • Kinetic studies : Monitoring reaction progress via TLC or HPLC identifies dominant pathways under varying conditions (solvent, temperature) .

Q. What computational tools assist in predicting tetrahydroquinoline bioactivity?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., NOS active sites).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize synthetic targets .

Methodological Best Practices

Q. How should researchers design scalable synthetic routes for preclinical studies?

  • Step economy : Combine protection/deprotection steps (e.g., tert-butyl carbamate in compound 59) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent options .
  • Process optimization : Use flow chemistry for hazardous steps (e.g., bromination with NBS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.